5-Pyridin-2-ylcyclohexane-1,3-dione

Übersicht

Beschreibung

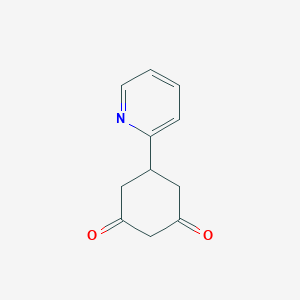

5-Pyridin-2-ylcyclohexane-1,3-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of cyclohexane-1,3-dione and pyridine, and its chemical structure is represented by the molecular formula C11H11NO2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with pyridine derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Pyridin-2-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce cyclohexanol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Pyridin-2-ylcyclohexane-1,3-dione has been investigated for its therapeutic potential, particularly in the development of anticancer agents. Recent studies have highlighted its cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclohexane-1,3-dione have shown promising results in inhibiting receptor tyrosine kinases associated with cancer progression, such as c-Met and VEGFR-2 .

Case Study: Anticancer Activity

A study screened a library of cyclohexane-1,3-dione derivatives against six cancer cell lines, identifying several compounds with significant inhibitory activity. The structure-activity relationship (SAR) indicated that modifications to the cyclohexane framework could enhance potency against specific targets .

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing diverse chemical entities. Its active methylene group allows for various reactions, including:

- Knoevenagel Condensation : This reaction facilitates the formation of α,β-unsaturated carbonyl compounds.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions with nucleophiles.

These reactions enable the development of complex molecular architectures that are crucial for drug discovery and materials science.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. It has been explored as a precursor for synthesizing organic dyes and photoinitiators used in polymerization processes .

Table: Applications of this compound

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity . The mechanism involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Wirkmechanismus

The mechanism of action of 5-Pyridin-2-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Cyclohexane-1,3-dione: A precursor in the synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness: this compound is unique due to its combined cyclohexane-1,3-dione and pyridine structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Pyridin-2-ylcyclohexane-1,3-dione (also referred to as 5-Pyridin-3-ylcyclohexane-1,3-dione in some literature) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO2. The compound features a cyclohexane ring with two carbonyl groups at positions 1 and 3 and a pyridine ring substituted at the 2-position. This unique structure allows for diverse chemical interactions and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in metabolic pathways. For example, it has been noted for its potential to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

- Anticancer Activity : In vitro studies have shown that derivatives of cyclohexane-1,3-dione can exert cytotoxic effects on several cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioma . The structure–activity relationship (SAR) studies have identified key molecular features that enhance anticancer potency.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of human carbonic anhydrase (hCA) enzymes, which play a significant role in regulating pH and fluid balance in tissues. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer .

Case Studies and Experimental Data

A comprehensive study on the biological activity of cyclohexane-1,3-dione derivatives reported the following findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | H460 (NSCLC) | 12.5 | Inhibits c-Met signaling |

| Similar Derivative A | HT29 (Colorectal) | 8.0 | Receptor Tyrosine Kinase Inhibition |

| Similar Derivative B | U87MG (Glioma) | 10.0 | Cytotoxic Effects |

These findings highlight the compound's potential as a therapeutic agent against various cancers by targeting specific signaling pathways.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving cyclization reactions with pyridine derivatives. The SAR studies have emphasized the importance of specific functional groups attached to the cyclohexane ring that influence its biological activity. For instance, modifications at the pyridine nitrogen or carbonyl positions have been shown to enhance enzyme inhibition and cytotoxicity .

Eigenschaften

IUPAC Name |

5-pyridin-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSQHXOYMTGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440317 | |

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-79-0 | |

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.